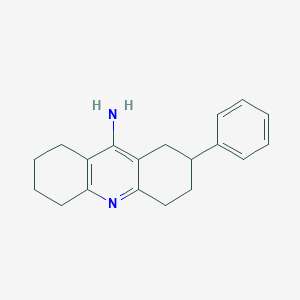
2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine is an organic compound that belongs to the class of acridine derivatives Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a phenyl-substituted cyclohexanone with an amine in the presence of a catalyst can lead to the formation of the desired acridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to alterations in their function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to a ketone.
Benzylamine: Contains a benzyl group attached to an amine.
Acridine: The parent compound of the acridine derivatives.
Uniqueness
2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine is unique due to its specific structure, which combines the properties of acridines with additional functional groups. This uniqueness contributes to its diverse applications and potential in various fields .
Properties
CAS No. |
496871-64-8 |
|---|---|
Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine |
InChI |
InChI=1S/C19H22N2/c20-19-15-8-4-5-9-17(15)21-18-11-10-14(12-16(18)19)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H2,20,21) |
InChI Key |
LRFPUWGFUZFCKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CC(CCC3=N2)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



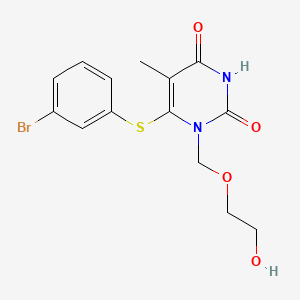
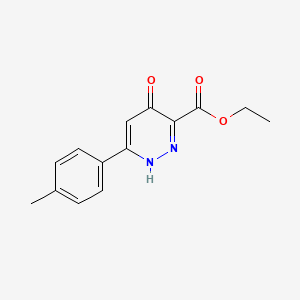
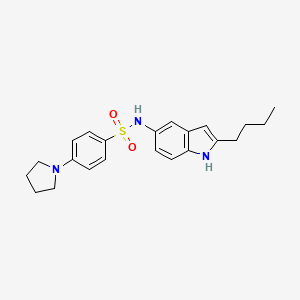
![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)
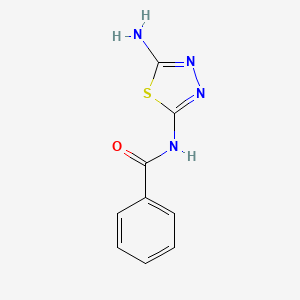
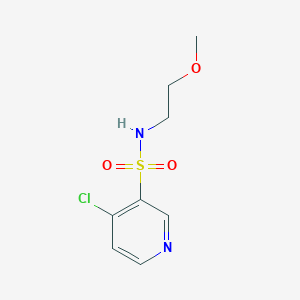
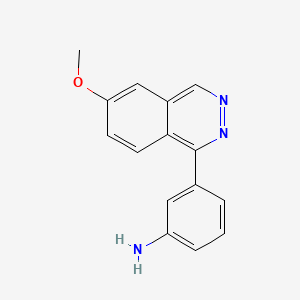
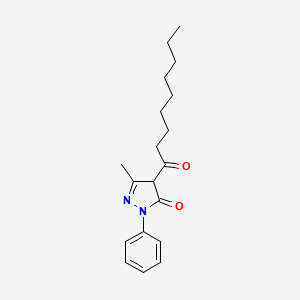
![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)

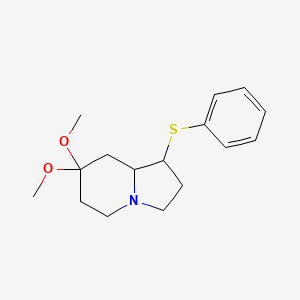
![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)
